(Ethoxyethynyl)(triethyl)silane
Overview
Description
(Ethoxyethynyl)(triethyl)silane is an organosilicon compound with the molecular formula C_8H_16Si. This compound is characterized by the presence of an ethoxyethynyl group and three ethyl groups attached to a silicon atom. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxyethynyl)(triethyl)silane typically involves the reaction of triethylsilane with ethoxyacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized to maximize efficiency and minimize costs. Industrial production methods may also involve the use of continuous flow reactors to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Ethoxyethynyl)(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The ethoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal complexes like palladium or platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield silanols or siloxanes, while reduction reactions produce alcohols .
Scientific Research Applications
(Ethoxyethynyl)(triethyl)silane has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: This compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Ethoxyethynyl)(triethyl)silane involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols. The ethoxyethynyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the ethoxyethynyl group.
Triethoxysilane: Contains three ethoxy groups attached to silicon, used in the production of siloxanes and as a crosslinking agent.
Phenylsilane: Contains a phenyl group attached to silicon, used in hydrosilylation reactions and as a reducing agent.
Uniqueness
(Ethoxyethynyl)(triethyl)silane is unique due to the presence of both ethoxyethynyl and triethyl groups attached to silicon. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and industrial applications .
Properties
IUPAC Name |
2-ethoxyethynyl(triethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKRVRCHWRJRPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#C[Si](CC)(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532333 | |
Record name | (Ethoxyethynyl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
995-00-6 | |
Record name | (Ethoxyethynyl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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